molecular formula C9H13NO2S B13571444 2,2-Dimethyl-3-(2-methylthiazol-4-yl)propanoic acid

2,2-Dimethyl-3-(2-methylthiazol-4-yl)propanoic acid

Cat. No.: B13571444
M. Wt: 199.27 g/mol
InChI Key: QBQJNEUNDTVONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2,2-Dimethyl-3-(2-methylthiazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dimethyl-3-(2-methylthiazol-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(2-methylthiazol-4-yl)propanoic acid is not fully elucidated. thiazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to alterations in biological pathways. The thiazole ring’s ability to participate in hydrogen bonding and π-π interactions plays a crucial role in its bioactivity .

Comparison with Similar Compounds

Similar compounds to 2,2-Dimethyl-3-(2-methylthiazol-4-yl)propanoic acid include other thiazole derivatives like:

Compared to these compounds, this compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2,2-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C9H13NO2S/c1-6-10-7(5-13-6)4-9(2,3)8(11)12/h5H,4H2,1-3H3,(H,11,12)

InChI Key

QBQJNEUNDTVONM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(C)(C)C(=O)O

Origin of Product

United States

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